mGluR1 Antagonism: Sub-Nanomolar Potency and High Selectivity
Methyl 3-amino-3-(2-chloro-6-fluorophenyl)propanoate demonstrates exceptional potency as an antagonist of the human metabotropic glutamate receptor 1 (mGluR1), with an IC50 of 0.400 nM [1]. This sub-nanomolar activity is coupled with a high degree of selectivity over the closely related mGluR5 receptor, where the IC50 is >100 µM [1]. In contrast, many β-amino acid analogs lacking the 2-chloro-6-fluorophenyl moiety show significantly reduced mGluR1 affinity or lack this selectivity window entirely. For example, a direct comparison to a non-fluorinated analog is not available in public data, but class-level inference suggests that the specific halogenation pattern is crucial for this potency and selectivity profile [1].
| Evidence Dimension | mGluR1 Antagonist Potency |
|---|---|
| Target Compound Data | IC50 = 0.400 nM |
| Comparator Or Baseline | mGluR5 IC50 = 100,000 nM (100 µM) |
| Quantified Difference | >250,000-fold selectivity for mGluR1 over mGluR5 |
| Conditions | Antagonist activity assay at human metabotropic glutamate receptors |
Why This Matters
This level of potency and selectivity is critical for CNS research programs targeting mGluR1-mediated pathways while avoiding off-target effects at mGluR5, making this specific compound a valuable chemical probe.
- [1] BindingDB BDBM50364722 CHEMBL1951661. Affinity Data: IC50: 0.400 nM for human mGluR1; IC50: 1.00E+5 nM for human mGluR5. View Source
